Cas no 2228252-07-9 (methyl3-(1H-1,2,3,4-tetrazol-1-yl)propylamine)

methyl3-(1H-1,2,3,4-tetrazol-1-yl)propylamine 化学的及び物理的性質
名前と識別子
-
- methyl3-(1H-1,2,3,4-tetrazol-1-yl)propylamine
- methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine
- EN300-1734770
- 2228252-07-9
- SCHEMBL15583895
-
- インチ: 1S/C5H11N5/c1-6-3-2-4-10-5-7-8-9-10/h5-6H,2-4H2,1H3
- InChIKey: BFVNFBLLGYKWQQ-UHFFFAOYSA-N
- ほほえんだ: N1(C=NN=N1)CCCNC
計算された属性
- せいみつぶんしりょう: 141.10144537g/mol
- どういたいしつりょう: 141.10144537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 86.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
methyl3-(1H-1,2,3,4-tetrazol-1-yl)propylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734770-0.25g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 0.25g |
$723.0 | 2023-09-20 | ||
Enamine | EN300-1734770-0.1g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-1734770-10.0g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1734770-0.5g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-1734770-5.0g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 5g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-1734770-2.5g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-1734770-5g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1734770-1.0g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1734770-1g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 1g |
$785.0 | 2023-09-20 | ||
Enamine | EN300-1734770-0.05g |
methyl[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]amine |
2228252-07-9 | 0.05g |
$660.0 | 2023-09-20 |
methyl3-(1H-1,2,3,4-tetrazol-1-yl)propylamine 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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5. Back matter
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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S. Ahmed Chem. Commun., 2009, 6421-6423
methyl3-(1H-1,2,3,4-tetrazol-1-yl)propylamineに関する追加情報
Introduction to Methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine (CAS No. 2228252-07-9)
Methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine, a compound with the chemical identifier CAS No. 2228252-07-9, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate a tetrazole moiety, which is known for its versatility in drug design and development. The presence of the tetrazole group in methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine imparts specific electronic and steric characteristics that can influence its interactions with biological targets.
The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Its stability and reactivity make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents. In particular, the nitrogen-rich environment of the tetrazole ring can facilitate hydrogen bonding interactions with biological molecules, enhancing binding affinity and selectivity. This feature has been exploited in various drug discovery efforts, leading to the identification of compounds with promising pharmacological profiles.
Recent studies have highlighted the potential of tetrazole-containing compounds in modulating neurological and inflammatory pathways. For instance, derivatives of tetrazole have been investigated for their ability to interact with neurotransmitter receptors and ion channels, suggesting applications in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, the tetrazole moiety has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.
The structure of methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine incorporates a propylamine side chain, which can further modulate the compound's pharmacokinetic properties. The propylamine group is a common pharmacophore in drug design due to its ability to form hydrogen bonds and participate in hydrophobic interactions. This combination of features makes methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine a versatile candidate for further investigation in medicinal chemistry.
In vitro studies have begun to explore the biological activity of methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine using various cellular and biochemical assays. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The tetrazole group's interaction with these targets appears to be critical for its observed activity. Further research is needed to fully elucidate the mechanism of action and optimize the compound's potency and selectivity.
The synthesis of methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine presents unique challenges due to the sensitivity of the tetrazole ring to various reaction conditions. Careful optimization of synthetic protocols is essential to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient access to complex heterocyclic compounds like this one, making it feasible to conduct extensive structural modifications and derivatization studies.
The potential therapeutic applications of methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine extend beyond neurological disorders. Its structural features suggest that it may also interact with other biological targets involved in metabolic diseases and cancer. Ongoing research aims to explore these possibilities through comprehensive pharmacological profiling and computational modeling.
The development of novel drug candidates requires a multidisciplinary approach involving chemists, biologists, and pharmacologists. The case of methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine exemplifies how structural innovation can lead to promising therapeutic agents. By leveraging the unique properties of heterocyclic compounds like tetrazoles, researchers continue to expand the arsenal of tools available for treating complex diseases.
In conclusion, methyl 3-(1H-1,2,3,4-tetrazol-1-yl)propylamine (CAS No. 2228252-07-9) represents a significant advancement in pharmaceutical research due to its innovative structure and potential biological activities. The combination of a tetrazole moiety with a propylamine side chain offers exciting opportunities for developing new treatments for neurological disorders and other diseases. As research progresses,the full therapeutic potential of this compound will continue to be uncovered through rigorous scientific investigation.
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